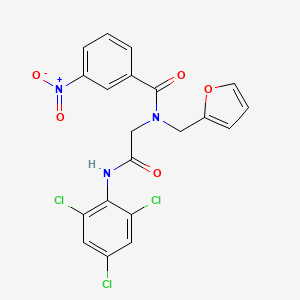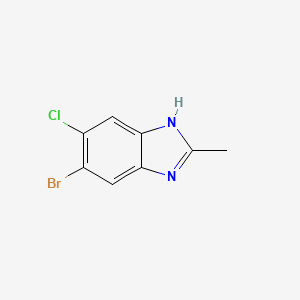
1,1'-(Piperidine-1,2-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Piperidine-1,2-diyl)diethanone is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It belongs to the class of amides and is characterized by the presence of a piperidine ring linked to two ethanone groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Piperidine-1,2-diyl)diethanone typically involves the reaction of piperidine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Piperidine-1,2-diyl)diethanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems for purification and quality control ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Piperidine-1,2-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1,1’-(Piperidine-1,2-diyl)diethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1’-(Piperidine-1,2-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of key biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Piperidine-1,4-diyl)diethanone
- 1,1’-(Piperidine-1,3-diyl)diethanone
- 1,1’-(Piperidine-1,5-diyl)diethanone
Uniqueness
1,1’-(Piperidine-1,2-diyl)diethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(1-acetylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h9H,3-6H2,1-2H3 |
InChI Key |
MJKOCEMEUNEYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


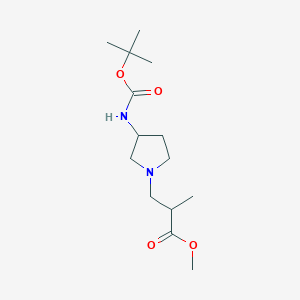
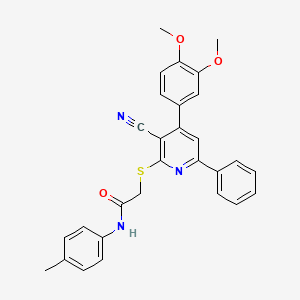
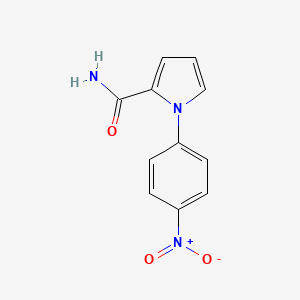
![N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)
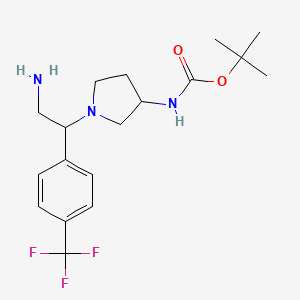
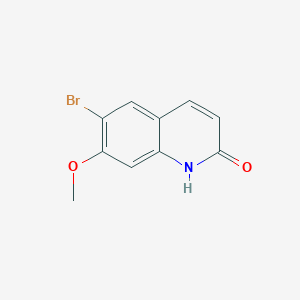
![Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B11770433.png)
![3-amino-N,4-bis(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770435.png)
![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)
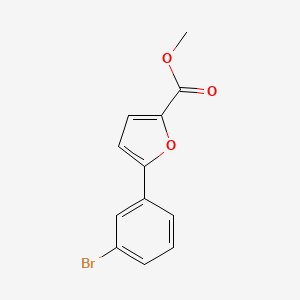
![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)

